Tissue-Selective Pharmacology: JNJ-26146900 Exhibits a Unique In Vivo Anabolic/Anti-Androgenic Profile Differentiating It from Pure Antagonists and Potent SARMs
JNJ-26146900 demonstrates a distinct tissue-selective pharmacological signature in vivo, differentiating it from both pure AR antagonists and other SARMs. In aged orchidectomized (ORX) rats, a model of hypogonadism and bone loss, JNJ-26146900 treatment at 30 mg/kg significantly attenuated the loss of tibial bone mineral density (BMD), maintaining BMD at 194 ± 20 mg/cm³ compared to a decline to 166 ± 26 mg/cm³ in untreated ORX controls (P<0.05). It also partially prevented the loss of lean body mass (LBM) [1]. This anabolic activity in bone and muscle contrasts with its anti-androgenic effect in the prostate, where it reduced ventral prostate weight with an oral ED50 of 20-30 mg/kg, an effect comparable to the pure AR antagonist bicalutamide. This simultaneous preservation of musculoskeletal tissue while suppressing androgenic tissues is a key differentiator from bicalutamide, which does not typically exhibit bone-anabolic effects, and from other SARMs like Ostarine and Andarine, which have different tissue-selectivity profiles and higher potency on AR binding .
| Evidence Dimension | In vivo tissue-selective activity: Maintenance of bone mineral density (BMD) in orchidectomized rats |
|---|---|
| Target Compound Data | BMD maintained at 194 ± 20 mg/cm³ hydroxyapatite (P<0.05 vs. ORX control) at 30 mg/kg p.o. |
| Comparator Or Baseline | Bicalutamide (Casodex) - Comparable anti-androgenic effect in prostate (ED50 20-30 mg/kg), but no comparable bone-anabolic data provided in the same study. |
| Quantified Difference | JNJ-26146900 provides a 16.9% improvement in BMD relative to untreated ORX controls (194 vs. 166 mg/cm³). Bicalutamide is a pure antagonist lacking this anabolic bone effect. |
| Conditions | In vivo: Aged male Sprague-Dawley rats, 6 weeks post-orchidectomy (ORX), oral dosing. BMD measured by micro-CT. |
Why This Matters
This quantifies a dual-action (anti-androgenic and tissue-anabolic) profile in a single compound, which is a primary selection criterion for research on muscle wasting and osteoporosis in the context of androgen deprivation therapy.
- [1] Allan G, Sbriscia T, Linton O, Lai MT, Haynes-Johnson D, Bhattacharjee S, et al. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats. J Steroid Biochem Mol Biol. 2007 Jan;103(1):76-83. View Source
